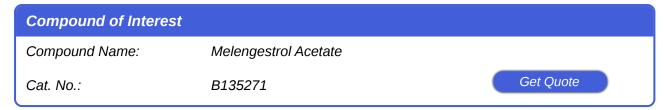


A Comprehensive Toxicological Evaluation of Melengestrol Acetate in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile of **melengestrol acetate** (MGA), a synthetic progestogen. The information is compiled from a comprehensive review of studies conducted in various laboratory animal models, offering critical data for risk assessment and drug development.

Executive Summary

Melengestrol acetate primarily exerts its biological effects through its progestogenic and glucocorticoid activities. Toxicological evaluations in laboratory animals have revealed a range of effects, with the most notable being on reproductive and endocrine systems. Key findings include mammary gland hyperplasia and an increased incidence of mammary tumors in mice, attributed to MGA-induced hyperprolactinemia. Reproductive and developmental studies have demonstrated effects such as inhibition of estrus and ovulation, and in rabbits, teratogenic effects likely linked to its glucocorticoid activity. Genotoxicity assays have generally concluded that MGA is not genotoxic. The following sections provide a detailed breakdown of the toxicological data, experimental methodologies, and the underlying signaling pathways.

Acute Toxicity

Acute toxicity studies establish the effects of a single, high dose of a substance. For **melengestrol acetate**, these studies indicate a low order of acute toxicity.



Quantitative Data

| Species | Route of Administration | LD50 (mg/kg bw) | Key Observations |
|---------|----------------------------|-----------------|--|
| Rat | Oral | > 2000 | No mortality or significant signs of toxicity. |
| Mouse | Oral | > 2000 | No mortality or significant signs of toxicity. |
| Rabbit | Oral | > 1000 | No mortality or significant signs of toxicity. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol is a representative method for determining the acute oral toxicity of a substance like **melengestrol acetate**.

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old.
- Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
- Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
- Dosing:
 - A starting dose is selected based on available information, typically a step below the estimated LD50.
 - Animals are fasted overnight before dosing.



- The test substance (MGA) is administered as a single oral dose via gavage. The vehicle (e.g., corn oil, 0.5% methylcellulose) is administered to a control group.
- The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome for the previous animal.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance.

Quantitative Data



| Species | Duration | Route | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
|---------|----------|-------|-------------------------------------|----------------------------|--|
| Rat | 90-day | Oral | Not specified | Not specified | Effects on endocrine organs. |
| Dog | 90-day | Oral | Not specified | Not specified | Effects on reproductive and endocrine systems. |
| Dog | 4-year | Oral | 0.01, 0.1, 0.25 | - | Decreased estrus, mucoid vaginal discharge, slight hematological changes, evidence of diabetes in high-dose group. |
| Mouse | 2-year | Oral | Not specified | - | Increased incidence of mammary gland tumors at 1.5 mg/kg bw/day.[1][2] |

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Dogs (Representative Protocol)



- Test Animals: Purpose-bred Beagle dogs, approximately 4-6 months old at the start of the study.
- Housing: Animals are housed individually in pens with controlled environmental conditions.
- Acclimatization: A minimum of a 2-week acclimatization period is employed.
- Dosing:
 - At least three dose levels and a concurrent control group are used, with 4-6 dogs per sex per group.
 - Melengestrol acetate is administered daily, typically in gelatin capsules or mixed with a small amount of food.
- Observations:
 - Clinical Signs: Daily observations for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Ophthalmology: Examinations performed pre-study and at termination.
 - Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination.
 - Urinalysis: Conducted at baseline, mid-study, and termination.
- Pathology:
 - Gross Necropsy: A full gross examination is performed on all animals.
 - o Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and highdose groups are examined microscopically. Target organs from lower dose groups are also examined.



Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

Ouantitative Data

| Species | Duration | Route | Dose Levels (mg/kg bw/day) | Key Findings |
|-----------------|----------|-------|----------------------------------|--|
| Mouse (C3Han/f) | 2-year | Oral | 1.5 | Increased incidence of mammary gland tumors.[1][2] |

Experimental Protocol: Two-Year Carcinogenicity Study in Mice (Representative Protocol)

- Test Animals: C3Han/f mice, a strain with a moderate spontaneous incidence of mammary tumors, are often used for testing hormonal agents. Animals are typically 6-8 weeks old at the start.
- Group Size: At least 50 mice per sex per dose group.
- Dosing:
 - At least three dose levels plus a concurrent control group.
 - MGA is administered in the diet or by gavage for 104 weeks.
- Observations:
 - Clinical Signs and Mortality: Animals are observed twice daily.
 - Palpation: Animals are palpated for masses weekly.
 - Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.



- Pathology:
 - Gross Necropsy: A complete necropsy is performed on all animals.
 - Histopathology: A comprehensive list of tissues and all gross lesions are examined microscopically.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Quantitative Data



| Species | Study Type | Route | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
|---------|--------------------|-------|--|----------------------------|---|
| Rat | One- Generation | Oral | 0.001, 0.005, 0.01, 0.02, 0.04, 0.08 | Not determined | Insufficient data to specify a NOAEL in the first study; disturbances in estrous cycle and dystocia in a subsequent study.[1] |
| Rat | _ | Oral | 0.01, 0.1 (mg/day) | _ | Lowered dam weight gain, increased gestation length, decreased litter size and pup weight, high pup mortality. |
| Rabbit | Development al | Oral | 0.8, 1.6 | - | Malformation s including cleft palate, clubfoot, umbilical hernia, and defective skeletal ossification. |



Dog (Beagle) - Oral 0.2 (mg/day) - Effective inhibition of estrous activity.

Experimental Protocol: One-Generation Reproductive Toxicity Study in Rats (OECD 415)

- Test Animals: Young, sexually mature Sprague-Dawley or Wistar rats.
- Dosing:
 - Parental (P) generation males are dosed for at least one complete spermatogenic cycle before mating.
 - P females are dosed for at least two complete estrous cycles before mating.
 - Dosing continues for both sexes during mating and for females during gestation and lactation.
- Mating: One male is paired with one female.
- Observations:
 - P Generation: Clinical signs, body weight, food consumption, estrous cycles, mating and fertility parameters.
 - F1 Generation: Viability, clinical signs, body weight, and developmental landmarks are monitored.
- Pathology: A full necropsy is performed on all P and F1 animals. Histopathological examination of reproductive organs is conducted.

Experimental Protocol: Developmental Toxicity Study in Rabbits (OECD 414)

Test Animals: Mated female New Zealand White rabbits.



 Dosing: The test substance is administered daily from implantation (gestation day 6) to the day before cesarean section (gestation day 28).

Examinations:

- Maternal: Clinical signs, body weight, and food consumption are monitored. A gross necropsy is performed at termination.
- Fetal: The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause genetic damage. Based on various genotoxicity studies, **melengestrol acetate** is considered to have no genotoxicity relevant to human health.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Method:
 - The bacterial strains are exposed to various concentrations of MGA with and without a metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium lacking the required amino acid.
 - Plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the control.



Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Method:
 - Cell cultures are exposed to at least three concentrations of MGA for a short and a long duration, with and without metabolic activation.
 - A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
 - Cells are harvested, fixed, and stained.
- Evaluation: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

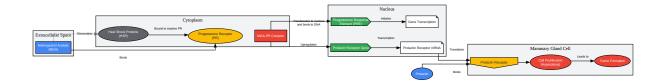
Signaling Pathways

The toxicological effects of **melengestrol acetate** are primarily mediated through its interaction with the progesterone and glucocorticoid receptors.

Progesterone Receptor Signaling and Mammary Gland Effects

Melengestrol acetate acts as a progesterone receptor (PR) agonist. Its binding to the PR in mammary epithelial cells is believed to initiate a signaling cascade that, in conjunction with its effect on prolactin, leads to the observed hyperplasia and tumorigenesis. Progestins can increase the transcription of the prolactin receptor gene, making the mammary tissue more sensitive to prolactin.



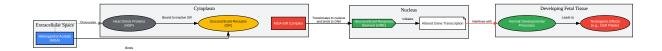


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MGA's Progesterone Receptor-Mediated Effects on the Mammary Gland.

Glucocorticoid Receptor Signaling and Developmental Toxicity

Melengestrol acetate also exhibits glucocorticoid activity. This is the likely mechanism behind the teratogenic effects observed in rabbits, such as cleft palate, as high levels of glucocorticoids are known to interfere with normal fetal development.



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MGA's Glucocorticoid Receptor-Mediated Developmental Toxicity.

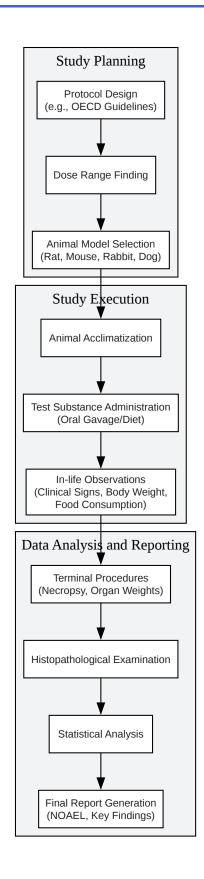




Experimental Workflow for In Vivo Toxicity Studies

The following diagram outlines a general workflow for conducting in vivo toxicological evaluations of **melengestrol acetate**.





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General Workflow for In Vivo Toxicological Evaluation.



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- To cite this document: BenchChem. [A Comprehensive Toxicological Evaluation of Melengestrol Acetate in Laboratory Animals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135271#toxicological-evaluation-of-melengestrol-acetate-in-laboratory-animals]

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